molecular formula C9H14N2O2 B13632444 2-(2-Methoxyethoxy)-4-methyl-3-pyridinamine

2-(2-Methoxyethoxy)-4-methyl-3-pyridinamine

Cat. No.: B13632444
M. Wt: 182.22 g/mol
InChI Key: VARUEZQIKRXAEY-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine typically involves the reaction of 4-methyl-3-nitropyridine with 2-(2-methoxyethoxy)ethanol under reducing conditions. The nitro group is reduced to an amine group using a reducing agent such as sodium bis(2-methoxyethoxy)aluminium hydride . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is unique due to the presence of both the methoxyethoxy and methyl groups on the pyridine ring, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and effectiveness in various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methoxyethoxy)-4-methylpyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-7-3-4-11-9(8(7)10)13-6-5-12-2/h3-4H,5-6,10H2,1-2H3

InChI Key

VARUEZQIKRXAEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OCCOC)N

Origin of Product

United States

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